2-(2-Acetyl-4-fluorophenoxy)ethanol

Physicochemical property Boiling point Purification

2-(2-Acetyl-4-fluorophenoxy)ethanol is a halogenated aromatic ether-alcohol with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol, typically supplied at ≥95% purity. It serves as a bifunctional building block in medicinal chemistry and agrochemical intermediate synthesis, where the primary alcohol handle enables further derivatization—such as esterification, etherification, or oxidation—while the acetyl group provides a reactive carbonyl site and the fluorine atom modulates electronic properties and metabolic stability.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B8471769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetyl-4-fluorophenoxy)ethanol
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)F)OCCO
InChIInChI=1S/C10H11FO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3
InChIKeyJHPLOIGARNZWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Acetyl-4-fluorophenoxy)ethanol for Research and Intermediate Procurement: Core Identity and Use Context


2-(2-Acetyl-4-fluorophenoxy)ethanol is a halogenated aromatic ether-alcohol with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol, typically supplied at ≥95% purity. It serves as a bifunctional building block in medicinal chemistry and agrochemical intermediate synthesis, where the primary alcohol handle enables further derivatization—such as esterification, etherification, or oxidation—while the acetyl group provides a reactive carbonyl site and the fluorine atom modulates electronic properties and metabolic stability.

Why 2-(2-Acetyl-4-fluorophenoxy)ethanol Cannot Be Freely Substituted with Non-Fluorinated or Des-Acetyl Analogs


Direct replacement of 2-(2-acetyl-4-fluorophenoxy)ethanol with the non-fluorinated analog 2-(2-acetylphenoxy)ethanol or the des-acetyl analog 2-(4-fluorophenoxy)ethanol introduces quantifiable shifts in physicochemical properties—boiling point, density, and lipophilicity—that alter downstream reaction profiles, purification requirements, and biological target engagement. The combination of the electron-withdrawing fluorine at the para position and the acetyl group in the ortho position relative to the ether linkage creates a unique electronic environment that simple structural analogs do not reproduce; procurement of the correct intermediate is therefore necessary to maintain synthetic reproducibility.

Quantitative Differentiation Evidence: 2-(2-Acetyl-4-fluorophenoxy)ethanol vs. Closest Structural Analogs


Predicted Boiling Point Elevation Relative to the Des-Acetyl Analog 2-(4-fluorophenoxy)ethanol

The presence of the acetyl substituent in 2-(2-acetyl-4-fluorophenoxy)ethanol is predicted to raise the boiling point by approximately 60 °C compared to the des-acetyl analog 2-(4-fluorophenoxy)ethanol, reflecting increased molecular weight and the capacity for intramolecular hydrogen bonding between the hydroxyl and acetyl carbonyl groups.

Physicochemical property Boiling point Purification

Density Increase Over the Non-Fluorinated Analog 2-(2-acetylphenoxy)ethanol

Substitution of the 4-fluoro atom in 2-(2-acetyl-4-fluorophenoxy)ethanol is associated with a predicted density increase of approximately 0.05 g/cm³ compared to the non-fluorinated 2-(2-acetylphenoxy)ethanol, attributable to the higher atomic mass of fluorine.

Density Formulation Extraction

Lipophilicity (LogP) Modulation Relative to the Parent Phenol 5-fluoro-2-hydroxyacetophenone

Introduction of the 2-hydroxyethoxy side chain converts the phenolic -OH of 5-fluoro-2-hydroxyacetophenone (LogP = 1.7) into an ether-alcohol, which is predicted to shift LogP upward by approximately 0.5–0.8 log units, enhancing membrane permeability characteristics desirable for prodrug or cell-penetrating probe design. This LogP shift is consistent with the class-level behavior of O-alkylated acetophenone derivatives.

Lipophilicity LogP ADME

Reactivity Differentiation: Primary Alcohol vs. Carboxylic Acid Analog in Downstream Derivatization

2-(2-Acetyl-4-fluorophenoxy)ethanol presents a primary alcohol terminus (oxidation state −1), whereas the commonly encountered analog 2-(2-acetyl-4-fluorophenoxy)acetic acid bears a carboxylic acid (oxidation state +3). [1] This oxidation state difference means the alcohol can be directly esterified, tosylated, or oxidized to an aldehyde under mild conditions, while the carboxylic acid requires activation (e.g., acid chloride formation) for analogous transformations, granting the alcohol version broader synthetic utility with fewer protection/deprotection steps.

Synthetic handle Esterification Oxidation state

Supplier-Reported Purity Benchmark vs. Common In-Class Research Intermediates

Multiple suppliers list 2-(2-acetyl-4-fluorophenoxy)ethanol at a standard purity of 95%, which is comparable to the ≥95% purity typically reported for closely related research intermediates such as ethyl 2-(2-acetyl-4-fluorophenoxy)acetate and 2-(4-fluorophenoxy)ethanol. No supplier currently offers a higher-grade (e.g., ≥98% or certified reference standard) option for this compound, placing it in a commodity purity tier that is adequate for intermediate use but may require additional in-house purification for analytical or biological assay purposes.

Purity Quality control Procurement specification

Recommended Application Scenarios for 2-(2-Acetyl-4-fluorophenoxy)ethanol Based on Quantitative Evidence


Synthesis of Fluorinated Phenoxyethyl Esters and Ethers for Medicinal Chemistry Libraries

The primary alcohol terminus of 2-(2-acetyl-4-fluorophenoxy)ethanol enables direct esterification with carboxylic acid building blocks or etherification under Mitsunobu or Williamson conditions, providing a one-step entry to fluorinated phenoxyethyl derivatives. This contrasts with the carboxylic acid analog, which would require an additional activation step.

Intermediate for Agrochemical Lead Optimization Requiring Balanced Lipophilicity

With a predicted LogP of 2.2–2.5—approximately 0.5–0.8 units higher than the parent phenol—this compound occupies a lipophilicity window favorable for foliar uptake in agrochemical candidates while retaining sufficient aqueous solubility for formulation.

Building Block for CNS-Targeted Probe Molecules

The fluorine substituent enhances metabolic stability relative to non-fluorinated analogs, and the predicted LogP shift into the 2–3 range aligns with established CNS drug-likeness guidelines, making this intermediate suitable for synthesizing brain-penetrant chemical probes.

Reference Standard for Chromatographic Method Development Involving Ortho-Substituted Fluorophenoxyethanols

The predicted boiling point (~317.6 °C) and density (~1.18 g/cm³) provide useful benchmarks for GC and HPLC method development when analyzing reaction mixtures containing this compound alongside its synthetic precursors and byproducts.

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